molecular formula C9H5ClFNO B1436324 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde CAS No. 1781033-90-6

7-Chloro-5-fluoro-1H-indole-2-carbaldehyde

Cat. No.: B1436324
CAS No.: 1781033-90-6
M. Wt: 197.59 g/mol
InChI Key: SRBKWDVXVAPNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-fluoro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

The synthesis of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific introduction of chloro and fluoro groups can be achieved through halogenation reactions using appropriate reagents such as N-chlorosuccinimide (NCS) and Selectfluor . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its indole core and functional groups. The chloro and fluoro substituents can enhance binding affinity and specificity to target proteins or enzymes . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar compounds to 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde include other halogenated indole derivatives such as:

  • 5-Chloro-1H-indole-2-carbaldehyde
  • 7-Fluoro-1H-indole-2-carbaldehyde
  • 5-Bromo-7-chloro-1H-indole-2-carbaldehyde

These compounds share the indole core structure but differ in the position and type of halogen substituents, which can influence their chemical reactivity and biological activity . The unique combination of chloro and fluoro groups in this compound provides distinct properties that can be advantageous in specific applications .

Properties

IUPAC Name

7-chloro-5-fluoro-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBKWDVXVAPNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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